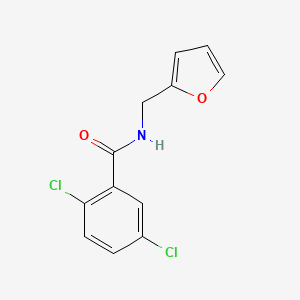

2,5-dichloro-N-(2-furylmethyl)benzamide

Overview

Description

"2,5-dichloro-N-(2-furylmethyl)benzamide" is a compound of interest in various chemical research studies due to its unique structure and potential applications. While specific studies on this exact compound are scarce, insights can be drawn from related research on dichlorobenzamide derivatives and furan-containing compounds to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to "2,5-dichloro-N-(2-furylmethyl)benzamide" often involves multiple steps, including the use of chloroacetyl chloride, furan derivatives, and benzamides as starting materials. For example, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides showcases a method that could be adapted for synthesizing similar structures (Guirado et al., 2002).

Molecular Structure Analysis

Crystal structure determination through X-ray diffraction is a common method to analyze the molecular structure of benzamide derivatives. Studies have detailed the molecular geometries, including bond angles and dihedral angles, providing insights into the spatial arrangement of atoms within the molecule. For instance, research on the crystal structure of similar benzamide compounds can offer clues about the potential structure of "2,5-dichloro-N-(2-furylmethyl)benzamide" (Saeed et al., 2010).

Scientific Research Applications

Pharmacological Applications :

- Benzamides like 2,5-dichloro-N-(2-furylmethyl)benzamide have been explored for their potential in treating arrhythmias. For instance, benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown promise in oral antiarrhythmic activity in mice (Banitt et al., 1977).

- Another study synthesized benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety and found some analogues to be potent in anticonvulsant activity, comparable or superior to phenytoin (Mussoi et al., 1996).

- A study on neuroleptic activity of benzamides revealed that certain compounds in this class are effective in inhibiting stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).

Agricultural and Herbicidal Use :

- Certain benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides for use on annual and perennial grasses, showing potential utility in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Biochemical and Chemical Research :

- Benzamides have been investigated for their potential in antibacterial and antifungal applications. For example, certain benzamide derivatives have demonstrated significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

- In the field of organic synthesis, benzamides have been used to study regioselectivity differentiation in metalations of dichlorobenzamides (Khani et al., 2016).

properties

IUPAC Name |

2,5-dichloro-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKZBQBCFDULCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351089 | |

| Record name | ST008682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65861-77-0 | |

| Record name | ST008682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)

![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)

![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)

![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5585101.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)